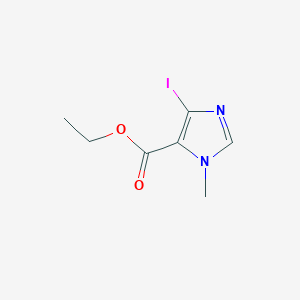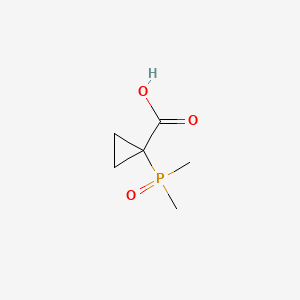
2-Acetyl-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H7FO2. It is characterized by a strong fruity odor and has garnered significant attention due to its various applications in research and industry.
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: This method involves the reaction of 3-fluorobenzaldehyde with acetone under basic conditions to form this compound.
Microwave-Assisted Synthesis: This method enhances the reaction rate and yield by using microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Claisen-Schmidt condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-3-fluorobenzoic acid.
Reduction: Formation of 2-acetyl-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-acetyl-3-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biological processes. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison:
- Reactivity: 2-Acetyl-3-fluorobenzaldehyde is more reactive than 3-fluorobenzaldehyde and 4-fluorobenzaldehyde due to the presence of the acetyl group, which can participate in additional chemical reactions .
- Applications: While all fluorobenzaldehyde isomers have applications in organic synthesis, this compound is unique due to its dual functional groups (aldehyde and acetyl), making it more versatile in chemical transformations .
Eigenschaften
Molekularformel |
C9H7FO2 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
2-acetyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-7(5-11)3-2-4-8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
QCMWDBGMAKUCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)



![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)








